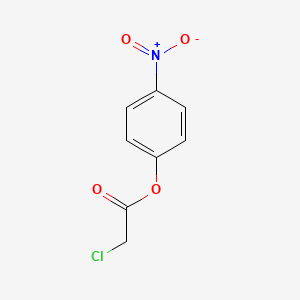

4-Nitrophenyl chloroacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8274. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nitrophenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFFUJNIXCDLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228329 | |

| Record name | 4-nitrophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-84-4 | |

| Record name | 2-Chloro-4-nitrophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 777-84-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitrophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrophenyl Chloroacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl chloroacetate is a versatile bifunctional reagent widely employed in chemical synthesis and bioconjugation. Its utility stems from the presence of two reactive sites: the chloroacetyl group and the 4-nitrophenyl ester. The latter serves as a good leaving group, facilitating nucleophilic acyl substitution, while the former can act as an alkylating agent. This unique combination makes it a valuable tool for researchers in various fields, including medicinal chemistry and drug development, for applications such as the formation of enzyme inhibitors and the covalent modification of proteins. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a light yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆ClNO₄ | [2] |

| Molecular Weight | 215.59 g/mol | [2] |

| CAS Number | 777-84-4 | [3] |

| Appearance | Light yellow powder/crystals | [1] |

| Melting Point | 73-75 °C | [2] |

| Boiling Point | 334.5 °C at 760 mmHg | [2] |

| Density | 1.434 g/cm³ | [2] |

| Solubility | Soluble in chloroform, acetone, toluene, and benzene. | [4] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 4-nitrophenol with chloroacetyl chloride.

Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

4-Nitrophenol

-

Chloroacetyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvent for recrystallization (e.g., ethanol/water or hexane/ethyl acetate mixture)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (or triethylamine) to the solution with stirring.

-

To this mixture, add chloroacetyl chloride dropwise via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by thin-layer chromatography).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system to yield a light yellow crystalline solid.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the following key absorption bands:

-

C=O stretching (ester): around 1770-1750 cm⁻¹

-

C=C stretching (aromatic): around 1600-1450 cm⁻¹

-

NO₂ stretching (asymmetric and symmetric): around 1530-1500 cm⁻¹ and 1350-1340 cm⁻¹

-

C-O stretching (ester): around 1250-1150 cm⁻¹

-

C-Cl stretching: around 800-600 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum typically shows:

-

A singlet for the two protons of the chloroacetyl group (Cl-CH₂-) in the region of 4.5-5.0 ppm.

-

Two doublets corresponding to the four aromatic protons of the p-nitrophenyl group. The protons ortho to the nitro group are more deshielded and appear further downfield (around 8.2-8.4 ppm) than the protons ortho to the ester group (around 7.3-7.5 ppm).

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for:

-

The carbonyl carbon of the ester group (around 165-170 ppm).

-

The carbons of the aromatic ring, with the carbon attached to the nitro group being the most deshielded.

-

The methylene carbon of the chloroacetyl group (around 40-45 ppm).

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of this compound. The molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (215.59).

Reactivity and Applications

Hydrolysis Kinetics

The hydrolysis of this compound can be readily monitored spectrophotometrically by following the release of the 4-nitrophenolate ion, which has a strong absorbance at approximately 400-410 nm under basic conditions.[5] This property makes it a useful substrate for studying the activity of esterase enzymes.

Experimental Protocol: Hydrolysis Kinetics Assay

Materials:

-

This compound

-

Buffer solution of desired pH (e.g., phosphate or borate buffer)

-

UV-Vis spectrophotometer

-

Cuvettes

-

Acetonitrile or other suitable organic solvent to prepare a stock solution

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile.

-

Prepare a series of buffer solutions covering the desired pH range.

-

In a cuvette, add the buffer solution and allow it to equilibrate to the desired temperature in the spectrophotometer's temperature-controlled cell holder.

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette. The final concentration of the organic solvent should be kept low (typically <1% v/v) to minimize its effect on the reaction.

-

Immediately start monitoring the increase in absorbance at the λmax of the 4-nitrophenolate ion (around 400-410 nm, which should be predetermined for the specific buffer and pH).

-

Record the absorbance at regular time intervals.

-

The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation.

Workflow for determining the hydrolysis kinetics of this compound.

Covalent Modification of Proteins

A primary application of this compound in drug development and chemical biology is the covalent modification of proteins. The chloroacetyl group is an electrophile that can react with nucleophilic residues on a protein's surface, such as the thiol group of cysteine or the imidazole group of histidine. This irreversible modification can be used to label proteins or to inhibit enzyme activity by targeting active site residues.

Mechanism of covalent protein modification by this compound.

While this compound is a powerful tool for inducing covalent modifications, its direct and specific impact on intracellular signaling pathways is not well-documented in the literature. Its biological effects are primarily attributed to its ability to act as a relatively non-specific alkylating agent, leading to the inhibition of enzymes or the disruption of protein function through covalent modification. This can, in turn, indirectly affect various signaling pathways. However, it is not typically employed as a targeted modulator of a specific signaling cascade in the same way as a kinase inhibitor, for example. Its utility in a drug development context is more as a warhead for targeted covalent inhibitors or as a tool for bioconjugation rather than as a standalone signaling modulator.

Safety and Handling

This compound is a corrosive and irritant compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable reagent for researchers in chemistry and drug development. Its well-defined chemical properties and reactivity make it suitable for a range of applications, from studying enzyme kinetics to the development of covalent inhibitors. The experimental protocols outlined in this guide provide a starting point for its synthesis, characterization, and use in the laboratory. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrophenyl Chloroacetate

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitrophenyl chloroacetate, a valuable reagent in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, key characterization data, and a visual representation of the synthesis workflow.

Introduction

This compound is an important chemical intermediate used in various organic transformations. Its structure incorporates a reactive chloroacetyl group and a p-nitrophenyl ester, making it a versatile building block. The p-nitrophenyl group serves as a good leaving group, facilitating nucleophilic substitution reactions at the ester carbonyl, while the chloroacetyl moiety provides a site for further functionalization. This guide details a reliable method for its synthesis and outlines the key analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-nitrophenol with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the esterification of phenols with acid chlorides.

Materials:

-

4-Nitrophenol

-

Chloroacetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-nitrophenol (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acid Chloride: Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound as a solid.

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic and physical methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆ClNO₄ |

| Molecular Weight | 215.59 g/mol |

| Appearance | Light yellow powder or crystalline solid |

| Melting Point | 73-75 °C[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): (Predicted, based on similar structures)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet | 2H | Aromatic protons (ortho to NO₂) |

| ~7.4 | Doublet | 2H | Aromatic protons (meta to NO₂) |

| ~4.8 | Singlet | 2H | -CH₂Cl |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (Predicted, based on similar structures)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~155 | C-O (aromatic) |

| ~146 | C-NO₂ (aromatic) |

| ~125 | CH (aromatic, ortho to NO₂) |

| ~123 | CH (aromatic, meta to NO₂) |

| ~41 | -CH₂Cl |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~1770-1790 | C=O stretching (ester) |

| ~1520 & ~1350 | Asymmetric & Symmetric NO₂ stretching |

| ~1200-1250 | C-O stretching (ester) |

| ~750-800 | C-Cl stretching |

Mass Spectrometry (MS): (Predicted fragmentation)

| m/z Value | Fragment Ion |

| 215/217 | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 139 | [M - C₂H₂ClO]⁺ or [O₂NC₆H₄OH]⁺ (p-nitrophenol) |

| 123 | [O₂NC₆H₄O]⁺ |

| 93 | [C₆H₄O]⁺ |

| 77/79 | [CH₂Cl]⁺ |

Safety and Handling

This compound is an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound from readily available starting materials. The outlined characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound. The provided information is intended to support researchers and scientists in the efficient and safe preparation of this versatile chemical intermediate for its application in drug development and organic synthesis.

References

4-Nitrophenyl Chloroacetate: A Technical Overview of a Versatile Chemical Reagent

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of 4-nitrophenyl chloroacetate, a valuable reagent in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its chemical properties, reactivity, and applications, while also clarifying its role in contrast to structurally similar compounds with more established biological profiles.

Core Chemical Properties and Reactivity

This compound (CAS 777-84-4) is a light yellow crystalline solid with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[1] Its structure features a chloroacetate group esterified to a 4-nitrophenol backbone. This combination of a reactive acyl chloride derivative and a good leaving group (4-nitrophenoxide) makes it a useful tool in synthetic organic chemistry.

The primary mechanism of action for this compound in a chemical context is as an acylating agent. The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity allows for the efficient transfer of the chloroacetyl group to various nucleophiles, such as amines and alcohols.

A notable application of this reactivity is in the synthesis of more complex molecules. For instance, it has been used in reactions with imidazole in acetonitrile, demonstrating its utility in forming new carbon-heteroatom bonds.[1]

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 777-84-4 | [1] |

| Molecular Formula | C₈H₆ClNO₄ | [1] |

| Molecular Weight | 215.59 g/mol | [1] |

| Melting Point | 73-75 °C | [1] |

| Appearance | Light yellow powder | [1] |

| Storage Temperature | Refrigerator (+4°C) | [1] |

Distinction from Related Compounds: 4-Nitrophenyl Acetate and 4-Nitrophenyl Chloroformate

It is crucial to distinguish this compound from its structural relatives, 4-nitrophenyl acetate and 4-nitrophenyl chloroformate, which have more extensively documented biological activities and applications.

-

4-Nitrophenyl Acetate (PNPA): This compound is widely used as a chromogenic substrate for detecting the activity of various esterases and lipases.[2] The enzymatic hydrolysis of the acetate group releases 4-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically at 405 nm.[2] This property makes PNPA a valuable tool in enzyme kinetics and high-throughput screening for enzyme inhibitors.

-

4-Nitrophenyl Chloroformate (PNPC): This reagent is a powerful activating agent used in the synthesis of carbamates and carbonates.[3] It is frequently employed in peptide synthesis and for introducing protecting groups onto amines and alcohols.[4] In drug development, it serves as a key intermediate in the synthesis of various pharmaceuticals.[5][6]

The available scientific literature does not indicate a well-characterized, specific biological mechanism of action for this compound in the same vein as a drug or a signaling molecule. Its primary role appears to be that of a chemical intermediate and acylating agent in synthetic chemistry.

Experimental Protocols: A Focus on Chemical Reactivity

Given the limited information on the biological applications of this compound, this section will focus on a representative experimental protocol for its use as a chemical reagent. The following is a generalized workflow for a nucleophilic acyl substitution reaction.

Protocol Details:

-

Reagent Preparation: In a clean, dry reaction vessel, dissolve this compound and the desired nucleophile (e.g., an amine or alcohol) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran). The reaction may be performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to air or moisture.

-

Reaction: Stir the reaction mixture at a controlled temperature. The optimal temperature will depend on the reactivity of the nucleophile and may range from 0°C to room temperature or higher.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the product.

-

Workup: Upon completion, the reaction is typically quenched with an aqueous solution (e.g., water or a saturated solution of sodium bicarbonate) to neutralize any acidic byproducts and remove water-soluble materials.

-

Extraction: The product is then extracted from the aqueous layer using an appropriate organic solvent.

-

Purification: The crude product is purified, commonly by column chromatography on silica gel.

-

Analysis: The structure and purity of the final product are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Signaling Pathways and Biological Interactions: An Area for Future Research

Currently, there is a lack of published data detailing the specific interactions of this compound with cellular signaling pathways or its broader toxicological profile. While its hydrolysis product, 4-nitrophenol, is known to be metabolized by cytochrome P450 enzymes, the biological fate and effects of the intact chloroacetate ester are not well-documented.[7]

The logical relationship for its potential biological activity would likely stem from its reactivity as an acylating agent, as illustrated below.

This hypothetical pathway underscores the potential for this compound to covalently modify biological macromolecules, which could lead to a variety of cellular responses. However, without specific experimental data, this remains a theoretical construct.

Conclusion

This compound is a valuable reagent for organic synthesis, primarily functioning as a chloroacetylating agent. Its utility in this capacity is well-established. In contrast, its biological mechanism of action is not well-defined in the scientific literature, and it should not be confused with related compounds like 4-nitrophenyl acetate, a common enzyme substrate. Future research may yet uncover specific biological activities for this compound, but at present, its characterization is firmly rooted in the domain of synthetic chemistry.

References

- 1. lookchem.com [lookchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nitrophenyl Chloroacetate (CAS 777-84-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrophenyl chloroacetate (CAS 777-84-4), a versatile reagent with significant applications in chemical synthesis and bioconjugation. This document details its chemical and physical properties, provides established synthesis protocols, and explores its utility as a coupling agent and in enzymatic assays.

Chemical and Physical Properties

This compound is a light yellow crystalline solid. Its properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 777-84-4 | [1] |

| Molecular Formula | C₈H₆ClNO₄ | [2] |

| Molecular Weight | 215.59 g/mol | [2] |

| Melting Point | 73-75 °C | [2][3] |

| Boiling Point | 334.5 °C at 760 mmHg | [2] |

| Density | 1.434 g/cm³ | [2] |

| Appearance | Light yellow powder/crystals | [3] |

| Storage Temperature | Refrigerator (+4°C) | [2][3][4] |

Synthesis of this compound

The primary method for the synthesis of this compound involves the esterification of 4-nitrophenol with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis via Chloroacetyl Chloride

This protocol details the synthesis of this compound from 4-nitrophenol and chloroacetyl chloride.

Materials:

-

4-Nitrophenol

-

Chloroacetyl chloride

-

Pyridine

-

Benzene (or another suitable anhydrous, non-polar solvent)

-

Dilute sulfuric acid

-

Diethyl ether

-

Anhydrous calcium chloride

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (0.1 g-mol) in pyridine (30 ml).[5]

-

Slowly add chloroacetyl chloride (0.1 g-mol) to the solution.[5]

-

Heat the reaction mixture to reflux. The solution will turn dark red during boiling.[5]

-

After the reaction is complete (monitored by TLC), cool the mixture with an ice water bath.[5]

-

Add 10 ml of dilute sulfuric acid solution to the cooled mixture. The product will separate as an oily substance.[5]

-

To separate the product from residual pyridine, add a mixture of diethyl ether and dilute acid.[5]

-

Separate the ether layer and dry it over anhydrous calcium chloride.[5]

-

Evaporate the diethyl ether to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Research and Development

This compound is a valuable tool in various research and development areas, primarily owing to the reactivity of its chloroacetyl group and the utility of the 4-nitrophenyl ester as a leaving group.

Coupling Agent in Bioconjugation and Solid-Phase Peptide Synthesis

This compound serves as an efficient coupling reagent for the attachment of the chloroacetyl group to nucleophiles such as amines and hydroxyls. The resulting chloroacetamide or chloroacetate moieties can then be used for further conjugation, for instance, via reaction with thiols. In solid-phase peptide synthesis (SPPS), it can be used to introduce a chloroacetyl group onto the N-terminus of a peptide, enabling site-specific modification.

This protocol outlines the chloroacetylation of the N-terminus of a peptide synthesized on a solid support.

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in DMF

-

This compound

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF.

-

Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Wash the resin thoroughly with DMF and then with DCM.

-

Prepare a solution of this compound (5 equivalents relative to the resin loading) and DIEA (5 equivalents) in DCM.

-

Add the solution to the deprotected peptide-resin and agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin extensively with DCM and DMF to remove excess reagents and byproducts.

-

The N-terminally chloroacetylated peptide-resin is now ready for cleavage from the resin or for on-resin modification of the chloroacetyl group.

Substrate in Enzymatic Assays

Esters of 4-nitrophenol are widely used as chromogenic substrates for various hydrolytic enzymes, such as esterases and lipases. The enzymatic cleavage of the ester bond releases 4-nitrophenol, which, upon deprotonation at neutral or alkaline pH, forms the 4-nitrophenolate ion. This ion has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm. The rate of 4-nitrophenol formation is directly proportional to the enzyme's activity.

This protocol provides a general method for measuring esterase activity using this compound as a substrate.

Materials:

-

Enzyme solution (e.g., purified esterase or cell lysate)

-

This compound stock solution (e.g., 10 mM in DMSO or ethanol)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a series of dilutions of the enzyme solution in the assay buffer.

-

In a 96-well microplate, add a defined volume of the assay buffer to each well.

-

Add a small volume of the enzyme dilution to the test wells. For the blank (negative control), add the same volume of assay buffer instead of the enzyme solution.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding a small volume of the this compound stock solution to each well to achieve the desired final substrate concentration.

-

Immediately place the microplate in the reader and measure the increase in absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).

-

Calculate the rate of reaction (change in absorbance per unit time) for each enzyme concentration. The enzymatic activity can be determined from the initial linear portion of the reaction progress curve.

Safety Information

This compound is classified as an irritant.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Hazard Codes: Xi (Irritant)[2][3] Risk Statements: 36/37/38 (Irritating to eyes, respiratory system and skin)[2][3] Safety Statements: 26-37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection)[2][3]

References

Spectroscopic and Analytical Profile of 4-Nitrophenyl Chloroacetate: A Technical Guide

Introduction

4-Nitrophenyl chloroacetate is a valuable reagent in organic synthesis, often utilized for the introduction of a chloroacetyl group. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and professionals in drug development to ensure reaction monitoring, quality control, and structural verification. This technical guide provides a comprehensive overview of the spectroscopic data for this compound. Due to a notable scarcity of published experimental spectra for this specific compound, this guide presents a detailed analysis of its closely related analogues, 4-nitrophenyl chloroformate and 4-nitrophenyl acetate, to predict and interpret the spectroscopic characteristics of this compound. Predicted mass spectrometry data for the title compound is also included.

Data Presentation

The spectroscopic data for this compound and its analogues are summarized in the following tables for ease of comparison.

Table 1: Predicted Spectroscopic Data for this compound (C₈H₆ClNO₄)

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic Protons (AA'BB' system): δ 7.4-7.6 (d, 2H), δ 8.2-8.4 (d, 2H); Methylene Protons: δ 4.5-4.8 (s, 2H) |

| ¹³C NMR | Carbonyl Carbon: ~165 ppm; Methylene Carbon: ~40 ppm; Aromatic C-O: ~155 ppm; Aromatic C-NO₂: ~145 ppm; Aromatic CH: ~122 ppm, ~125 ppm |

| FTIR (cm⁻¹) | C=O stretch (ester): ~1770-1790; C-O stretch: ~1200-1250; NO₂ stretch (asymmetric): ~1520-1540; NO₂ stretch (symmetric): ~1340-1360; C-Cl stretch: ~700-800 |

| Mass Spectrometry (m/z) | [M+H]⁺: 216.00582; [M+Na]⁺: 237.98776; [M-H]⁻: 213.99126[1] |

Table 2: Experimental Spectroscopic Data for 4-Nitrophenyl Chloroformate (C₇H₄ClNO₄)

| Spectroscopic Technique | Reported Data |

| ¹³C NMR (in CDCl₃) | δ 155.4, 152.4, 145.3, 125.3, 121.8[2][3] |

| FTIR (KBr Pellet, cm⁻¹) | Major peaks observed. A representative spectrum is available at ChemicalBook.[4] |

| Mass Spectrometry (GC-MS, m/z) | Molecular Ion (M⁺): 201; Major Fragments: 63, 65[5] |

Table 3: Experimental Spectroscopic Data for 4-Nitrophenyl Acetate (C₈H₇NO₄)

| Spectroscopic Technique | Reported Data |

| ¹H NMR | A spectrum is available at ChemicalBook.[6] |

| ¹³C NMR | A spectrum is available at ChemicalBook.[7] |

| FTIR | A spectrum is available at ChemicalBook. |

| Mass Spectrometry | Molecular Ion (M⁺): 181.15[8] |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are representative procedures and may require optimization based on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a clean 5 mm NMR tube.[2]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[9][10]

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for organic molecules (e.g., 0-200 ppm).[11]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.[12][13]

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[12][14][15]

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL. Further dilution may be necessary depending on the ionization technique and instrument sensitivity.[16]

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[17][18]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[17][19]

-

Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.[17][18]

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural elucidation of this compound using various spectroscopic techniques.

References

- 1. PubChemLite - this compound (C8H6ClNO4) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-Nitrophenyl chloroformate(7693-46-1) IR Spectrum [chemicalbook.com]

- 5. 4-Nitrophenyl chloroformate | C7H4ClNO4 | CID 82129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-NITROPHENYL ACETATE(830-03-5) 1H NMR [m.chemicalbook.com]

- 7. 4-NITROPHENYL ACETATE(830-03-5) 13C NMR spectrum [chemicalbook.com]

- 8. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. fiveable.me [fiveable.me]

A Technical Guide to 4-Nitrophenyl Chloroacetate: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 4-Nitrophenyl Chloroacetate (4-NPCA), a key reagent in organic synthesis and biochemical assays. Understanding these properties is critical for its effective use, storage, and the development of robust experimental protocols.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 777-84-4 | [1][2][3] |

| Molecular Formula | C₈H₆ClNO₄ | [1][4] |

| Molecular Weight | 215.59 g/mol | [1][2] |

| Melting Point | 73-75 °C | [1][3] |

| Appearance | Light yellow powder | [1] |

| Storage | Refrigerator (+4°C) | [1][3] |

Section 1: Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature.[1] However, based on the principles of "like dissolves like," its polarity, driven by the nitro and ester functional groups, suggests moderate solubility in polar aprotic and some polar protic solvents. Dimethyl sulfoxide (DMSO) is recognized as a powerful solvent for a wide array of organic compounds and is miscible with water and most organic liquids.[5][6]

Due to the lack of specific quantitative data, this guide provides a detailed experimental protocol for determining the solubility of 4-NPCA in a solvent of interest.

Experimental Protocol: Determination of Solubility

This protocol outlines a standard method for determining the solubility of a solid organic compound like 4-NPCA in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., methanol, ethanol, acetonitrile, DMSO, water)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Filtration apparatus (e.g., syringe filters)

-

Spectrophotometer or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-NPCA to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the equilibrium temperature) pipette.

-

Filter the supernatant through a syringe filter (of a material compatible with the solvent) to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Determine the concentration of 4-NPCA in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry (monitoring the absorbance of the p-nitrophenyl group).

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Expression of Solubility:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

-

Solubility Determination Workflow

Section 2: Stability Profile

The primary stability concern for this compound is its susceptibility to hydrolysis, leading to the formation of 4-nitrophenol and chloroacetic acid. The rate of hydrolysis is influenced by pH, temperature, and the solvent system.

Hydrolysis of this compound

The hydrolysis of 4-NPCA can proceed through pH-independent and pH-dependent pathways. Studies have particularly focused on its pH-independent hydrolysis in aqueous organic solvents like water-acetonitrile mixtures.[7] The reaction progress can be conveniently monitored by spectrophotometry, as the product, 4-nitrophenolate, exhibits a strong absorbance at around 400 nm in basic solutions.

Key Findings from Kinetic Studies:

-

The hydrolysis of 4-nitrophenyl chloroformate (a related compound) in aqueous organic solvents is convenient to study due to its pH-independent nature.[8]

-

The rate of hydrolysis of 4-NPCA is dependent on the water concentration in mixed aqueous-organic solvents.[7]

| Conditions | Rate Constant (k) | Reference |

| pH-independent hydrolysis in water-acetonitrile mixtures (25 °C) | Varies with water concentration | [7] |

| Enzymatic hydrolysis by penicillin G acylase | Acylation rate: 73 mM⁻¹s⁻¹, Deacylation rate: 0.76 s⁻¹ | [9] |

Note: The table provides examples from literature. Specific rate constants are highly dependent on the exact experimental conditions.

Experimental Protocol: Kinetic Study of 4-NPCA Hydrolysis by UV-Vis Spectrophotometry

This protocol describes a method to determine the pseudo-first-order rate constant for the hydrolysis of 4-NPCA under specific pH and temperature conditions.

Materials:

-

This compound

-

Buffer solutions of desired pH

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

Micropipettes

-

Stopwatch

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of 4-NPCA in a dry, water-miscible organic solvent (e.g., acetonitrile) to prevent premature hydrolysis.

-

Prepare buffer solutions at the desired pH values.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the 4-nitrophenolate ion (typically around 400 nm).

-

Equilibrate the cuvette holder to the desired reaction temperature.

-

-

Kinetic Run:

-

Pipette a known volume of the buffer solution into a quartz cuvette and place it in the temperature-controlled holder to allow it to reach thermal equilibrium.

-

Initiate the reaction by adding a small, known volume of the 4-NPCA stock solution to the cuvette. The concentration of the buffer should be in large excess compared to the 4-NPCA concentration to ensure pseudo-first-order kinetics.

-

Quickly mix the solution by gentle inversion (with a cuvette cap) or by careful pipetting.

-

Immediately start recording the absorbance at regular time intervals.

-

-

Data Analysis:

-

The hydrolysis of 4-NPCA will lead to an increase in absorbance over time due to the formation of 4-nitrophenolate.

-

The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -k'.

-

Alternatively, non-linear regression analysis of the absorbance versus time data can be used to fit the data to a first-order exponential equation.

-

Hydrolysis Kinetics Workflow

Conclusion

While comprehensive quantitative data on the solubility of this compound is limited, its stability, particularly with respect to hydrolysis, has been a subject of kinetic studies. This guide provides researchers, scientists, and drug development professionals with the necessary background and detailed experimental protocols to determine these critical parameters for their specific applications. Proper handling and storage, specifically under refrigerated and dry conditions, are paramount to maintaining the integrity of this valuable reagent.

References

- 1. Cas 777-84-4,this compound | lookchem [lookchem.com]

- 2. This compound | 777-84-4 [chemicalbook.com]

- 3. This compound CAS#: 777-84-4 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. gchemglobal.com [gchemglobal.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of the pH‐independent hydrolyses of 4‐nitrophenyl chloroformate and 4‐nitrophenyl heptafluorobutyrate in water‐acetonitrile mixtures: consequences of solvent composition and ester hydrophobicity | Semantic Scholar [semanticscholar.org]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis Kinetics of 4-Nitrophenyl Chloroacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of 4-nitrophenyl chloroacetate. Due to the limited availability of a complete pH-rate profile and specific thermodynamic data for this compound in the published literature, this document leverages data from its close structural analog, 4-nitrophenyl acetate, to illustrate the principles of its acid-base catalyzed hydrolysis. This approach provides a robust framework for understanding the reaction kinetics of this class of compounds. Data specifically for the neutral hydrolysis of this compound is also presented.

Introduction to the Hydrolysis of 4-Nitrophenyl Esters

The hydrolysis of 4-nitrophenyl esters, such as this compound, is a well-established model system for studying the mechanisms of acyl transfer reactions. The release of the 4-nitrophenolate anion, a chromophore, allows for convenient spectrophotometric monitoring of the reaction progress. The reaction proceeds via a nucleophilic acyl substitution mechanism and is subject to catalysis by both acids and bases. Understanding the kinetics of this hydrolysis is crucial for applications in drug development, enzyme kinetics, and mechanistic organic chemistry.

Hydrolysis Mechanism

The hydrolysis of this compound proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This process can be catalyzed by acid, base, or occur neutrally.

Below is a diagram illustrating the general mechanism for the base-catalyzed hydrolysis of this compound.

Quantitative Kinetic Data

Neutral Hydrolysis of this compound

The kinetics of the neutral (pH-independent) hydrolysis of this compound have been investigated in water and in the presence of co-solvents. The reaction has also been studied under the influence of ultrasound.

| Condition | Rate Constant (k) | Reference |

| Water (no sonication) | Value not explicitly stated, but used as a baseline | [1] |

| Water + 1 mol% Ethanol (no sonication) | Graphical Representation Available | [1] |

| Water + 1 mol% Propanol (no sonication) | Graphical Representation Available | [1] |

| Water + 1 mol% n-Butanol (no sonication) | Graphical Representation Available | [1] |

| Water (with ultrasound) | Graphical Representation Available | [1] |

| Water + 1 mol% Ethanol (with ultrasound) | Graphical Representation Available | [1] |

| Water + 1 mol% Propanol (with ultrasound) | Graphical Representation Available | [1] |

| Water + 1 mol% n-Butanol (with ultrasound) | Graphical Representation Available | [1] |

Note: Specific numerical values for the rate constants were presented graphically in the source material. The study demonstrated that ultrasound can level the reaction rates in the presence of different alcohol co-solvents.[1]

pH-Dependent Hydrolysis and Thermodynamic Parameters of 4-Nitrophenyl Acetate (as an Analog)

Due to the lack of a complete pH-rate profile for this compound, data for the closely related 4-nitrophenyl acetate is presented below to illustrate the expected kinetic behavior. The hydrolysis of 4-nitrophenyl acetate exhibits a characteristic U-shaped pH-rate profile, indicating both acid and base catalysis.[2]

| Parameter | Value | Reference |

| pH-Rate Profile | U-shaped, with contributions from acid and base catalysis | [2] |

| Activation Energy (Ea) | 54.7 kJ·mol⁻¹ | [2] |

| Enthalpy of Activation (ΔH‡) | 52.2 kJ·mol⁻¹ | [2] |

| Entropy of Activation (ΔS‡) | -47.8 J·mol⁻¹·K⁻¹ | [2] |

These thermodynamic parameters are consistent with a bimolecular reaction mechanism involving an ordered transition state.[2]

Experimental Protocols

The following sections detail the methodologies for studying the hydrolysis kinetics of this compound.

General Experimental Workflow

A typical kinetic study of the hydrolysis of this compound involves monitoring the formation of the 4-nitrophenolate ion over time using UV-Vis spectrophotometry.

Detailed Methodologies

4.2.1. Materials and Reagents:

-

This compound

-

Buffer solutions (e.g., acetate, phosphate, borate) covering a wide pH range

-

Organic solvent (e.g., acetonitrile, HPLC grade)

-

Deionized water

4.2.2. Instrumentation:

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

pH meter

-

Thermostatic water bath

4.2.3. Solution Preparation:

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values. The ionic strength of the buffers should be kept constant using an inert salt like KCl if necessary.

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to ensure its stability prior to the reaction.

4.2.4. Kinetic Measurements:

-

Place a known volume of the desired buffer solution into a quartz cuvette and allow it to equilibrate to the target temperature in the spectrophotometer's cell holder.

-

Initiate the reaction by adding a small, precise volume of the this compound stock solution to the cuvette. The final concentration of the organic solvent should be kept low (typically <1% v/v) to minimize its effect on the reaction rate.

-

Immediately begin monitoring the absorbance at the wavelength corresponding to the maximum absorbance of the 4-nitrophenolate ion (around 400 nm).

-

Record the absorbance as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).

4.2.5. Data Analysis:

-

The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a single exponential equation: At = A∞ - (A∞ - A0)e-kobst where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.

-

A plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.

-

To determine the second-order rate constants for acid (kH+) and base (kOH-) catalysis, plot kobs against [H+] and [OH-] at low and high pH, respectively. The slope of these plots will give the respective catalytic rate constants.

-

The temperature dependence of the rate constants can be analyzed using the Arrhenius equation to determine the activation energy (Ea) and the Eyring equation to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Logical Relationships in Kinetic Analysis

The determination of the overall kinetic profile involves a series of interconnected steps, from experimental design to data interpretation.

Conclusion

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Nitrophenyl Chloroacetate

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the safe handling and safety precautions for 4-Nitrophenyl chloroacetate. This in-depth whitepaper provides critical safety data, detailed experimental protocols for toxicity assessment, and clear visual workflows for emergency procedures, addressing a vital need for standardized safety information within the scientific community.

This compound is a key reagent in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactivity, while beneficial for chemical transformations, also necessitates stringent safety protocols to protect laboratory personnel. This guide consolidates essential safety information into a user-friendly format, empowering researchers to mitigate risks effectively.

Section 1: Physical and Chemical Properties

A thorough understanding of a chemical's properties is the foundation of its safe use. The following table summarizes the key physical and chemical characteristics of this compound.

| Property | Value |

| CAS Number | 777-84-4[1][2] |

| Molecular Formula | C₈H₆ClNO₄[1][2] |

| Molecular Weight | 215.59 g/mol [1][2] |

| Appearance | Light yellow powder[1] or off-white solid[3] |

| Melting Point | 73-75 °C[1] |

| Boiling Point | 334.5°C at 760 mmHg[1] |

| Flash Point | 156.1°C[1] |

| Density | 1.434 g/cm³[1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage.[3][5] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[3][4] |

Signal Word: Danger[5]

Section 3: Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| Body Part | PPE Recommendation |

| Eyes/Face | Chemical splash goggles and a face shield should be worn.[6] |

| Hands | Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[6] Gloves must be inspected before use.[7] |

| Body | A flame-resistant lab coat should be worn and fully buttoned.[6][7] |

| Respiratory | A respirator should be used if engineering controls like a fume hood are not available or are insufficient to control exposure to dust or aerosols.[6] |

| Feet | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[6] |

Section 4: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for minimizing risks.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]

-

Avoid contact with skin and eyes.[7]

-

Avoid the formation of dust and aerosols.[7]

-

Do not eat, drink, or smoke when using this product.[8]

-

Wash hands and any exposed skin thoroughly with soap and water after handling.[6]

Storage:

-

Store in a cool, dry, and well-ventilated area.[8]

-

Keep containers tightly closed when not in use.[8]

-

Store away from incompatible materials such as oxidizing agents, bases, and strong reducing agents.[9]

-

For maintaining product quality, storage in a freezer is recommended.[5]

Section 5: Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

Section 6: First Aid Measures

Understanding the appropriate first aid response is crucial in case of accidental exposure.

Section 7: Firefighting Measures

In the event of a fire involving this compound, specific extinguishing media and precautions are necessary.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may be inefficient.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Section 8: Experimental Protocols for Toxicity Assessment

The hazard classifications of this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.[10]

-

Principle: A stepwise procedure is used with a small number of animals per step.[10] The outcome of each step (mortality or survival) determines the dosage for the subsequent step.[10]

-

Test Animals: Typically, rats of a single sex (usually females) are used.[10]

-

Procedure:

-

Animals are fasted prior to dosing.[10]

-

The test substance is administered in a single dose by gavage.[10]

-

Animals are observed for a period of up to 14 days for signs of toxicity and mortality.[10][11]

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The test allows for the classification of the substance into one of several toxicity categories based on the observed mortality at different dose levels.[12]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[1][8]

-

Principle: The test substance is applied to a small area of the skin of an experimental animal, and the resulting skin reaction is observed and graded.[4]

-

Test Animals: The albino rabbit is the preferred species.[5]

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A single dose of the test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch.[5]

-

The exposure duration is typically 4 hours.[5]

-

After exposure, the patch is removed, and the skin is cleaned.

-

Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.[4]

-

Observations may continue for up to 14 days to assess the reversibility of the effects.[4]

-

-

Endpoint: The severity and reversibility of the skin lesions determine whether the substance is classified as an irritant or corrosive.[5]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[13][14]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal. The other eye serves as a control.[13]

-

Test Animals: Albino rabbits are typically used.[13]

-

Procedure:

-

The test substance is instilled into the lower eyelid of one eye.[7]

-

The eyelids are held together for a short period to prevent loss of the substance.[7]

-

The eyes are examined for reactions at 1, 24, 48, and 72 hours after application.[13]

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[14]

-

The observation period can extend up to 21 days to assess the reversibility of effects.[14]

-

-

Endpoint: The severity and reversibility of the ocular lesions determine the classification of the substance for eye irritation or serious eye damage.[13]

Section 9: Disposal Considerations

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

-

Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

-

Do not allow the material to contaminate ground water systems or enter drains.[3]

This technical guide serves as a critical resource for all personnel handling this compound. By adhering to these safety and handling precautions, researchers can significantly reduce the risk of exposure and ensure a safe laboratory environment.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. fda.gov [fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

4-Nitrophenyl Chloroacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

4-Nitrophenyl chloroacetate, with the CAS number 777-84-4, is a light yellow powder.[3] It serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO₄ | [3][4][5] |

| Molecular Weight | 215.59 g/mol | [3] |

| CAS Number | 777-84-4 | [3] |

| Melting Point | 73-75 °C | [3] |

| Boiling Point | 334.5°C at 760 mmHg | [3] |

| Density | 1.434 g/cm³ | [3] |

| Flash Point | 156.1°C | [3] |

| Refractive Index | 1.565 | [3] |

| Storage Temperature | Refrigerator (+4°C) | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound is the esterification of 4-nitrophenol with either chloroacetyl chloride or chloroacetic acid.[3] The reaction with chloroacetyl chloride is generally preferred due to its higher reactivity, leading to better yields.

Experimental Protocol: Esterification of 4-Nitrophenol with Chloroacetyl Chloride

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Nitrophenol

-

Chloroacetyl chloride

-

Anhydrous diethyl ether (or a similar inert solvent)

-

Triethylamine (or another suitable base)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup and purification (separatory funnel, beakers, rotary evaporator)

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-nitrophenol in anhydrous diethyl ether. Add a stoichiometric equivalent of triethylamine to the solution. The triethylamine acts as a base to neutralize the HCl gas that is a byproduct of the reaction. Cool the flask in an ice bath with continuous stirring.

-

Addition of Chloroacetyl Chloride: Slowly add a stoichiometric equivalent of chloroacetyl chloride to the cooled solution using a dropping funnel. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours.

-

Workup:

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

-

Wash the filtrate with a dilute solution of hydrochloric acid to remove any remaining triethylamine.

-

Wash with a saturated solution of sodium bicarbonate to neutralize any unreacted chloroacetyl chloride and acidic impurities.

-

Wash with brine (saturated NaCl solution) to remove any remaining water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound from 4-nitrophenol and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism.

References

- 1. History of Monochloroacetic Acid -C5 Petroleum Resin,C5 Hydrocarbon Resin,C5/C9 Petroleum Resin,C9/C5 Hydrocarbon Resin, MTHPA,MHHPA,Credrez [chloroacetic-acid.com]

- 2. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. This compound [webbook.nist.gov]

- 5. PubChemLite - this compound (C8H6ClNO4) [pubchemlite.lcsb.uni.lu]

Theoretical Insights into the Reactivity of 4-Nitrophenyl Chloroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenyl chloroacetate (NPCA) is a reactive ester of significant interest in organic synthesis and medicinal chemistry, primarily utilized as a versatile acylating agent. Its reactivity is governed by the interplay of the electron-withdrawing nitro group, the electronegative chloro group, and the ester functionality. This technical guide provides a comprehensive overview of the theoretical underpinnings of NPCA reactivity, drawing upon computational and experimental studies of NPCA and structurally analogous compounds. We delve into the mechanistic pathways of its reactions with nucleophiles, present key kinetic and thermodynamic data, and provide detailed experimental protocols for its synthesis and utilization.

Introduction

The reactivity of 4-nitrophenyl esters has been a subject of extensive research due to their utility as activated acyl donors. The presence of the para-nitro group significantly enhances the electrophilicity of the carbonyl carbon, making them susceptible to nucleophilic attack. This compound combines this activation with the inductive effect of the α-chloro substituent, further modulating its reactivity profile. Understanding the theoretical principles governing these reactions is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic methodologies. This guide synthesizes available theoretical and experimental data to provide a detailed picture of NPCA's chemical behavior.

Theoretical Studies on Reaction Mechanisms

While direct computational studies specifically on this compound are limited in the public domain, a wealth of information can be extrapolated from theoretical and experimental investigations of closely related analogs, such as 4-nitrophenyl chloroformate and other 4-nitrophenyl esters. These studies consistently point towards two primary mechanistic pathways for nucleophilic acyl substitution: a stepwise addition-elimination mechanism and a concerted mechanism.

Stepwise Addition-Elimination Mechanism

In polar, protic solvents like water, the aminolysis of 4-nitrophenyl esters often proceeds through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate (T±).[1][2] The reaction pathway can be dissected into two principal steps:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a transient tetrahedral intermediate. This step is often the rate-determining step (RDS) of the reaction.[1][2]

-

Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the 4-nitrophenoxide leaving group to yield the final acylated product.

The stability of the tetrahedral intermediate is a critical factor influencing the reaction mechanism. In aqueous solutions, the intermediate can be stabilized by the solvent, favoring the stepwise pathway.[1]

Concerted Mechanism

In less polar, aprotic solvents such as acetonitrile, the destabilization of the charged tetrahedral intermediate can lead to a concerted reaction mechanism.[1][3] In this pathway, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously through a single transition state. Kinetic studies of related compounds in different solvents support this solvent-dependent mechanistic shift.[1]

Quantitative Data on Reactivity

To provide a quantitative understanding of the factors influencing the reactivity of 4-nitrophenyl esters, the following tables summarize key data from studies on analogous compounds. These values offer a valuable reference for predicting the behavior of this compound.

Table 1: Kinetic Data for the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution at 25.0 °C[1]

| Substrate | Nucleophile (Secondary Alicyclic Amines) | Brønsted Slope (β) | Proposed Rate-Determining Step |

| Phenyl Chloroformate | Various | 0.23 | Formation of Tetrahedral Intermediate (k1) |

| 4-Nitrophenyl Chloroformate | Various | 0.26 | Formation of Tetrahedral Intermediate (k1) |

The Brønsted slope (β) indicates the sensitivity of the reaction rate to the basicity of the nucleophile. The small positive values are consistent with a mechanism where the formation of the tetrahedral intermediate is the rate-determining step.[1]

Table 2: Computational Data for the Hydrolysis of p-Nitrophenyl Trifluoroacetate with Water Molecules[4]

| Number of Water Molecules | Transition State Energy (kcal/mol, relative to reactants) |

| 1-4 | Endothermic |

| 5 | -5.3 |

This data, from a DFT study on a related activated ester, highlights the significant role of solvent molecules in stabilizing the transition state and lowering the activation barrier. A similar catalytic effect of water clusters is anticipated for the hydrolysis of this compound.[4]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and reaction of 4-nitrophenyl chloroformate, a close structural analog of this compound. These methods can serve as a starting point for the preparation and use of NPCA.

Synthesis of 4-Nitrophenyl Chloroformate

Materials:

-

4-Nitrophenol

-

Bis(trichloromethyl) carbonate (triphosgene)

-

Toluene

-

Pyridine or Diethylaniline (as a basic compound)

-

Cold water

Procedure:

-

Dissolve bis(trichloromethyl) carbonate in toluene in a four-necked flask equipped with a stirrer, thermometer, and reflux condenser.

-

Add 4-nitrophenol to the solution.

-

While maintaining the solution at 0 °C with stirring, add a basic compound (e.g., pyridine or diethylaniline) dropwise over a period of 60 minutes.

-

Continue stirring for 1 hour at 0 °C.

-

Add cold water to the reaction mixture and stir, followed by liquid-liquid extraction.

-

Separate the organic layer and wash it again with cold water.

-

Remove the toluene by distillation under reduced pressure to obtain the 4-nitrophenyl chloroformate product.

This method can be adapted for the synthesis of this compound by using chloroacetyl chloride or a related reagent in place of triphosgene.

General Protocol for Nucleophilic Acylation using 4-Nitrophenyl Chloroformate

Materials:

-

4-Nitrophenyl chloroformate

-

Nucleophile (e.g., an amine or alcohol)

-

Anhydrous dichloromethane (CH2Cl2) or other suitable aprotic solvent

-

Pyridine or Triethylamine (as a base)

Procedure:

-

Dissolve the nucleophile in anhydrous CH2Cl2 in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., pyridine or triethylamine) to the solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 4-nitrophenyl chloroformate in anhydrous CH2Cl2 dropwise to the cooled solution of the nucleophile.

-